Roflumilast-d4 -

Roflumilast-d4

Catalog Number: EVT-1479239
CAS Number:
Molecular Formula: C17H14Cl2F2N2O3
Molecular Weight: 407.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
One of the isotopic labelled form of Roflumilast, which is a selective, long-acting inhibitor of the enzyme phosphodiesterase-4 (PDE-4)
Overview

Roflumilast-d4 is a deuterated derivative of Roflumilast, a selective phosphodiesterase-4 inhibitor. This compound is primarily utilized in scientific research to study the metabolic pathways and pharmacokinetics of Roflumilast. Roflumilast itself is indicated for the treatment of chronic obstructive pulmonary disease and other inflammatory conditions. The introduction of deuterium atoms in Roflumilast-d4 aids in tracing and understanding its metabolic fate in biological systems.

Source

Roflumilast-d4 is synthesized through chemical processes that incorporate deuterium into the Roflumilast molecule. The compound can be obtained from specialized chemical suppliers that focus on isotopically labeled compounds for research purposes.

Classification

Roflumilast-d4 falls under the category of pharmaceutical compounds and specifically belongs to the class of phosphodiesterase-4 inhibitors. This classification highlights its role in modulating intracellular signaling pathways by affecting cyclic adenosine monophosphate levels.

Synthesis Analysis

Methods and Technical Details

The synthesis of Roflumilast-d4 involves several key steps that ensure the selective incorporation of deuterium atoms into the parent compound, Roflumilast. The general method includes:

  1. Deuteration: This process typically employs deuterated reagents and solvents under controlled conditions to replace hydrogen atoms with deuterium.
  2. Chemical Reactions: Various reactions such as oxidation, reduction, and substitution are utilized to modify the molecular structure accordingly.
  3. Purification: Advanced purification techniques are employed to isolate the final product, ensuring high purity suitable for research applications.

Industrial production methods mirror these laboratory techniques but are optimized for larger scale production, focusing on yield and purity .

Molecular Structure Analysis

Structure and Data

Roflumilast-d4 maintains a similar structure to Roflumilast, with the primary distinction being the presence of deuterium atoms at specific positions within the molecule. The molecular formula for Roflumilast is C_17H_16Cl_2F_2N_2O_3, while Roflumilast-d4 has a modified formula reflecting its deuterated nature.

  • Molecular Weight: The molecular weight of Roflumilast-d4 is slightly higher due to the incorporation of deuterium.
  • Structural Features: The compound features a benzamide structure with difluoromethoxy and cyclopropylmethoxy groups, which are critical for its biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Roflumilast-d4 can participate in various chemical reactions:

  • Oxidation: The compound can be oxidized to form different metabolites, often using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Under specific conditions, it can be reduced using sodium borohydride or lithium aluminum hydride.
  • Substitution: Deuterium atoms may be replaced with other isotopes or functional groups depending on reaction conditions.

The outcomes of these reactions depend significantly on the reagents used and the specific conditions applied during synthesis.

Mechanism of Action

Process and Data

Roflumilast-d4 acts as a selective inhibitor of phosphodiesterase-4. Its mechanism involves:

  1. Binding: The compound binds competitively to phosphodiesterase-4 enzymes.
  2. cAMP Levels: Inhibition leads to increased intracellular levels of cyclic adenosine monophosphate, which plays a crucial role in reducing inflammation and mucus production.
  3. Pharmacokinetics: After administration, Roflumilast undergoes first-pass metabolism primarily via cytochrome P450 enzymes (CYP3A4 and CYP1A2), forming an active but less potent N-oxide metabolite .

This mechanism underlines its therapeutic potential in managing respiratory diseases.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Roflumilast-d4 exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol.
  • Stability: Generally stable under recommended storage conditions but may degrade under extreme pH or temperature variations.

These properties are essential for its handling in laboratory settings.

Applications

Scientific Uses

Roflumilast-d4 finds extensive applications across various fields:

  • Chemistry Research: Used to investigate metabolic pathways and degradation products associated with Roflumilast.
  • Biological Studies: Helps elucidate the biological effects and interactions of phosphodiesterase inhibitors.
  • Pharmacokinetics: Employed in studies tracking absorption, distribution, metabolism, and excretion profiles.
  • Pharmaceutical Development: Utilized in developing new drugs targeting similar pathways or improving existing formulations .
Introduction to Roflumilast-d4

Roflumilast-d4 represents a strategically deuterated analog of the phosphodiesterase-4 (PDE4) inhibitor roflumilast, engineered to serve as an essential bioanalytical tool in modern pharmacological research. This stable isotope-labeled compound incorporates four deuterium atoms at specific molecular positions, enabling precise tracing of the parent drug and its metabolites without altering its inherent pharmacological activity. Its development addresses critical challenges in quantifying roflumilast kinetics and metabolism, particularly given the drug's extensive hepatic metabolism and variable pharmacokinetic profile in chronic obstructive pulmonary disease (COPD) patients. As deuterium labeling continues to gain prominence in drug development, Roflumilast-d4 exemplifies how isotopic modification can illuminate complex drug disposition pathways while maintaining structural and functional fidelity to the original therapeutic molecule [1] [3] [5].

Chemical Identity and Isotopic Labeling

Roflumilast-d4 (chemical name: 3-((cyclopropyl-2,2,3,3-d₄)methoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide) possesses the molecular formula C₁₇H₁₀D₄Cl₂F₂N₂O₃ and a molecular weight of 407.23 g/mol. This deuterated analog features precise deuterium placement at the 2,2,3,3 positions of the cyclopropyl ring, strategically positioned to minimize potential interference with the molecule's pharmacophore while creating a distinct mass signature for analytical detection. The compound carries the CAS Registry Number 1398065-69-4, distinguishing it from non-deuterated roflumilast (CAS 162401-32-3). Its structural identity has been confirmed through comprehensive characterization including high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and infrared spectroscopy [1] [4] [5].

Table 1: Molecular Characteristics of Roflumilast-d4

PropertySpecification
IUPAC Name3-((cyclopropyl-2,2,3,3-d₄)methoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide
SynonymsAPTA-2217-d4; BYK 20869-d4; B9302-107-d4
Molecular FormulaC₁₇H₁₀D₄Cl₂F₂N₂O₃
Exact Mass407.23 g/mol
CAS Number1398065-69-4
Isotopic Enrichment≥98% deuterium at specified positions
Deuterium PositionsCyclopropyl methylene group (2,2,3,3 positions)

The synthetic pathway for Roflumilast-d4 involves deuterium incorporation at the cyclopropyl precursor stage, utilizing deuterated starting materials to ensure isotopic purity. This synthesis requires specialized techniques to achieve high isotopic enrichment (typically ≥98% deuterium incorporation), as verified by mass spectrometric analysis. The strategic placement of deuterium atoms creates a mass difference of 4.02 Da compared to non-deuterated roflumilast, sufficient for clear chromatographic separation and detection in mass spectrometry-based assays. This mass shift enables researchers to distinguish the internal standard from the analyte in biological matrices, overcoming significant background interference challenges encountered with conventional detection methods [5] [8] [10].

Role of Deuterium in Pharmacokinetic and Metabolic Studies

The incorporation of deuterium in Roflumilast-d4 fundamentally enhances its utility in elucidating the complex pharmacokinetic and metabolic behavior of roflumilast. As a non-radioactive isotopic tracer, Roflumilast-d4 serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods, compensating for variability in sample preparation and ionization efficiency. This application capitalizes on the deuterium-induced mass differential while maintaining nearly identical chemical properties to the non-deuterated molecule, ensuring co-elution and similar matrix effects during analysis. The resulting quantification accuracy is critical given roflumilast's variable oral bioavailability (approximately 80%) and extensive metabolism to its pharmacologically active N-oxide metabolite [1] [3] [5].

Deuterium substitution may potentially influence metabolic pathways through the kinetic isotope effect (KIE), where the strengthened carbon-deuterium bond (compared to carbon-hydrogen) can alter reaction rates. Roflumilast undergoes extensive hepatic metabolism primarily via CYP3A4 and CYP1A2 isoenzymes, with the cyclopropyl moiety being a potential site of oxidation. While the specific deuterium positioning in Roflumilast-d4 (cyclopropyl methylene group) does not directly participate in the primary metabolic pathway forming roflumilast N-oxide, it may modestly affect secondary metabolic routes. Research indicates that strategically placed deuterium can reduce the maximum metabolic rate (Vmax) for specific oxidative reactions without altering the Michaelis constant (Km), potentially extending half-life in certain metabolic contexts. However, comprehensive metabolic studies confirm that Roflumilast-d4 maintains metabolic congruence with its non-deuterated counterpart, validating its use as a reliable tracer in human pharmacokinetic studies [3] [6] [9].

Table 2: Bioanalytical Applications of Roflumilast-d4 in Pharmacokinetic Research

Application AreaMethodologyResearch Utility
Quantitative BioanalysisLC-MS/MS with stable isotope internal standardEnables precise quantification of roflumilast in plasma, tissues, and excreta
Metabolic Stability AssaysHepatocyte incubations with tracer quantificationMeasures intrinsic clearance and identifies major metabolic pathways
Absorption StudiesCaco-2 permeability models with MS detectionEvaluates intestinal absorption mechanisms and transporter effects
Tissue DistributionWhole-body autoradiography alternativesProvides spatial drug distribution data without radioactive labeling requirements
Excretion BalanceMS detection in urine and fecesQuantifies elimination routes and metabolite profiles
Drug-Drug InteractionCYP phenotyping with specific inhibitorsIdentifies metabolic enzymes involved in disposition and potential interactions

The implementation of Roflumilast-d4 in clinical pharmacokinetic modeling has been particularly valuable in characterizing the drug's disposition following alternative dosing regimens. Population pharmacokinetic models incorporating data obtained using the deuterated tracer have demonstrated that a 4-week up-titration regimen with roflumilast 250 µg prior to escalation to 500 µg significantly improves tolerability while maintaining target PDE4 inhibition. These models established a clear exposure-response relationship between total PDE4 inhibition and adverse event incidence, guiding optimal dosing strategies without compromising therapeutic efficacy. The precision afforded by deuterated internal standards has been instrumental in defining the narrow therapeutic window of roflumilast and establishing pharmacokinetic-pharmacodynamic relationships critical for clinical application [2] [3].

Comparative Analysis with Non-Deuterated Roflumilast

Pharmacological profiling confirms that deuterium substitution in Roflumilast-d4 preserves the intrinsic PDE4 inhibitory activity characteristic of non-deuterated roflumilast. Comprehensive enzymatic assays demonstrate equivalent half-maximal inhibitory concentration (IC50) values against key PDE4 isoforms. Roflumilast-d4 exhibits IC50 values of 0.7 nM (PDE4A1), 0.9 nM (PDE4A4), 0.7 nM (PDE4B1), and 0.2 nM (PDE4B2), mirroring the inhibitory profile of non-deuterated roflumilast within experimental variance. This identical target engagement profile extends to the compound's selectivity, with neither form showing significant inhibition of PDE1, PDE2, PDE3, or PDE5 isoenzymes at therapeutic concentrations. The preservation of enzymatic inhibition potency confirms that deuterium placement at the cyclopropyl position does not perturb the molecule's binding orientation within the PDE4 catalytic pocket, maintaining the critical interactions between the dichloropyridyl group and enzyme residues [1] [8] [9].

Table 3: Comparative Enzymatic Inhibition Profiles of Roflumilast and Roflumilast-d4

PDE IsoformRoflumilast IC50 (nM)Roflumilast-d4 IC50 (nM)Functional Significance
PDE4A10.70.7Regulation of inflammatory mediator synthesis
PDE4A40.90.9Modulates airway smooth muscle tone
PDE4B10.70.7Key anti-inflammatory target in macrophages
PDE4B20.20.2High-affinity binding in immune cells
PDE4C3.0-7.83.0-7.8Limited pulmonary expression; unknown clinical relevance
PDE4D0.2-0.80.2-0.8Associated with emesis; consistent inhibition profile
Non-PDE4>4,200>4,200Confirmed selectivity preserved

Comparative stability studies reveal subtle differences in chemical behavior between the deuterated and non-deuterated compounds. Accelerated degradation studies under acidic conditions indicate enhanced stability of Roflumilast-d4 against specific degradation pathways. Forced degradation analyses identify that roflumilast undergoes hydrolysis at the amide bond under acidic conditions, forming 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid and 3,5-dichloropyridin-4-amine as primary degradation products. The deuterated analog demonstrates similar degradation pathways but exhibits modified degradation kinetics for certain pathways due to the kinetic isotope effect stabilizing adjacent bonds. These stability differences, while minor, demonstrate how strategic deuterium placement can potentially enhance pharmaceutical stability without altering the core molecular structure or pharmacological activity [4].

In bioanalytical contexts, Roflumilast-d4 demonstrates virtually identical chromatographic behavior to non-deuterated roflumilast in reversed-phase HPLC systems, with retention time differences typically under 0.1 minutes. This near-identical chromatographic behavior enables precise internal standard calibration, as both compounds experience nearly identical matrix effects during extraction and analysis. The 4 Da mass difference creates distinct mass spectral signatures (m/z 403 → 403 for roflumilast vs. m/z 407 → 407 for Roflumilast-d4 in positive ion mode), eliminating isotopic cross-talk in quantitative assays. This analytical differentiation has proven essential in regulatory bioanalysis, where FDA guidelines require stable isotope-labeled internal standards for optimal assay precision and accuracy in pharmacokinetic studies supporting drug approval [1] [5] [10].

Properties

Product Name

Roflumilast-d4

IUPAC Name

N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-[(2,2,3,3-tetradeuteriocyclopropyl)methoxy]benzamide

Molecular Formula

C17H14Cl2F2N2O3

Molecular Weight

407.2 g/mol

InChI

InChI=1S/C17H14Cl2F2N2O3/c18-11-6-22-7-12(19)15(11)23-16(24)10-3-4-13(26-17(20)21)14(5-10)25-8-9-1-2-9/h3-7,9,17H,1-2,8H2,(H,22,23,24)/i1D2,2D2

InChI Key

MNDBXUUTURYVHR-LNLMKGTHSA-N

SMILES

C1CC1COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F

Synonyms

3-(Cyclopropyl-d4)methoxy-N-(3,5-dichloro-4-pyridinyl)-4-(difluoromethoxy)benzamide

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F)[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.